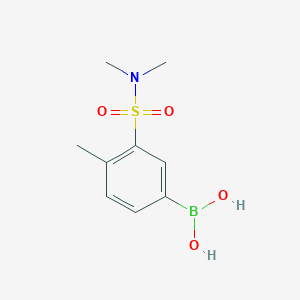

(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid

Vue d'ensemble

Description

“(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is an organic compound with the CAS Number: 871329-59-8 . It has a molecular weight of 229.06 and its linear formula is C8H12BNO4S .

Synthesis Analysis

The synthesis of similar boronic acid compounds often involves the addition of organometallic reagents to boranes . For instance, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate .

Molecular Structure Analysis

The molecular structure of “(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is represented by the linear formula: C8H12BNO4S .

Physical And Chemical Properties Analysis

“(3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at room temperature .

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, boronic acids are pivotal in the development of proteasome inhibitors which are crucial in cancer therapy . The sulfamoyl group in this compound could potentially enhance water solubility, which is beneficial for drug bioavailability. Moreover, the presence of the boronic acid moiety allows for the potential creation of boronate complexes that can be used as enzyme inhibitors or for the synthesis of bioconjugates.

Polymer Science

Boronic acids are known to polymerize with diols to form boronic esters, providing a reversible covalent bond that is useful in creating self-healing materials . The specific compound could be utilized to develop polymers with unique properties such as responsiveness to environmental stimuli like pH changes or the presence of certain saccharides.

Optoelectronics

Organoboron compounds, including boronic acids, are integral to the development of optoelectronic materials due to their ability to alter the electronic characteristics of polymers . The compound could be used to synthesize materials that have applications in light-emitting diodes (LEDs), photovoltaic cells, or as sensors for detecting various analytes.

Catalysis

Boronic acids are versatile catalysts in organic synthesis. They can facilitate various reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic molecules . The electron-withdrawing sulfamoyl group in the compound could modulate its catalytic activity, potentially leading to more efficient reaction conditions.

Cross-Coupling Reactions

The boronic acid group is essential for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds . This particular compound could be used to introduce a sulfamoyl-protected phenyl group into other molecules, which could then be deprotected to reveal a primary amine, a functional group of high synthetic utility.

Bioactive Compounds

Boronic acids can interact with various biomolecules, making them useful in the discovery of new bioactive compounds . The compound could be employed as a starting material for the synthesis of molecules that bind to enzymes or receptors, potentially leading to the development of new drugs.

Sensing and Detection

Boronic acids can form reversible covalent complexes with saccharides, which is useful in the development of sensors for glucose and other sugars . This property can be harnessed to create diagnostic tools for medical applications, such as monitoring blood sugar levels in diabetic patients.

Environmental Monitoring

The ability of boronic acids to form complexes with various organic and inorganic substances can be applied in environmental monitoring . This compound could be part of sensors designed to detect pollutants or changes in environmental conditions, contributing to efforts in ecological conservation and public health.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of boronic acid research are vast. They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They have also found tremendous utility in organic synthesis . The recent approval of the anti-cancer agent Velcade®, the first boronic acid containing drug commercialized , further confirms the new status of boronic acids as an important class of synthetic intermediates.

Propriétés

IUPAC Name |

[3-(dimethylsulfamoyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLWTSMRYCPXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)

![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)

![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)

![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)